Macrolactin Y

CAS No.: 1426299-58-2

Cat. No.: VC3180858

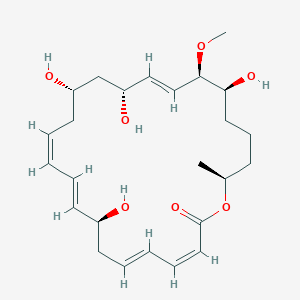

Molecular Formula: C25H38O7

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1426299-58-2 |

|---|---|

| Molecular Formula | C25H38O7 |

| Molecular Weight | 450.6 g/mol |

| IUPAC Name | (3Z,5E,8S,9E,11Z,14S,16R,17E,19R,20S,24S)-8,14,16,20-tetrahydroxy-19-methoxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17-pentaen-2-one |

| Standard InChI | InChI=1S/C25H38O7/c1-19-10-9-14-23(29)24(31-2)17-16-22(28)18-21(27)13-7-3-5-11-20(26)12-6-4-8-15-25(30)32-19/h3-8,11,15-17,19-24,26-29H,9-10,12-14,18H2,1-2H3/b6-4+,7-3-,11-5+,15-8-,17-16+/t19-,20+,21-,22-,23-,24+/m0/s1 |

| Standard InChI Key | WZDPGEFEZSUJAT-HSABFKNWSA-N |

| Isomeric SMILES | C[C@H]1CCC[C@@H]([C@@H](/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O)OC)O |

| SMILES | CC1CCCC(C(C=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O)OC)O |

| Canonical SMILES | CC1CCCC(C(C=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O)OC)O |

Introduction

Chemical Structure and Properties

Structural Characteristics of Related Compounds

Macrolactin XY, a recently characterized member of this family, possesses a molecular formula of C₂₅H₃₆O₅ with eight degrees of unsaturation . Its structure was elucidated using techniques including HRESIMS, UV spectroscopy, and NMR analysis. The UV spectrum of Macrolactin XY exhibited absorption maxima at 228 and 262 nm . The compound contains characteristic methyl proton signals at δH 3.27 (3H, s) and δH 1.28 (3H, d, J = 6.3 Hz) .

A distinguishing feature of Macrolactin XY compared to other macrolactins is the presence of a methoxyl group at the C-15 position, whereas other macrolactins typically have a hydroxyl group at this position . This structural difference appears to contribute significantly to its enhanced antibacterial activity .

Stereochemistry

The stereochemical features of macrolactins are crucial for their biological activity. In Macrolactin XY, the geometries of specific carbon positions were determined through coupling constant analysis. The 1H coupling constant between H-8 and H-9 was 15.1 Hz, indicating an E configuration at C-8, while the coupling constant between H-10 and H-11 was 9.0 Hz, suggesting a Z configuration at C-10 . Similarly, the coupling constants between H-17 and H-18 (15.2 Hz) and between H-19 and H-20 (14.5 Hz) indicated E configurations at both C-17 and C-19 .

The absolute configuration of Macrolactin XY was determined using quantum chemical electronic circular dichroism (ECD) calculations, which identified the compound as having 7R, 13R, 15S, 24R stereochemistry .

Biosynthesis of Macrolactins

Biosynthetic Pathway

Macrolactins are biosynthesized via a type I polyketide synthase (PKS) pathway, involving various tailoring steps such as epoxidation, glycosylation, and acylation . These modification steps provide opportunities for structural diversification, which explains the variety of macrolactin derivatives discovered to date.

Molecular Basis of Biosynthesis

The biosynthesis of macrolactins typically involves PKS modules that catalyze successive Claisen condensations to form a polyketone chain. The final step involves a nucleophilic attack by the terminal hydroxyl group of the polyketone chain on the thioester-activated carbonyl group, resulting in the formation of the macrolactone ring . Specifically, the biosynthetic gene cluster for macrolactins encodes 11 PKS modules, which catalyze 11 successive Claisen condensations to form the polyketone chain .

Biological Activities

Antimicrobial Properties

Macrolactins exhibit significant antimicrobial activities against various pathogens. Macrolactin XY, for example, demonstrates superior antibacterial activity against multiple bacterial strains, with particular effectiveness against Enterococcus faecalis (MIC of 3 μg/mL and MBC of 12 μg/mL) . Other macrolactins in the family also show varied antibacterial activity against organisms including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Vibrio traumaticus, and Vibrio parahaemolyticus, with MICs ranging from 3 to 12 μg/mL .

The antimicrobial spectrum of macrolactins extends to multidrug-resistant gram-positive bacterial pathogens. For instance, 7-O-malonyl macrolactin A (MMA) has been reported to inhibit methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and small-colony variants of certain bacteria .

Anti-inflammatory Effects

Several macrolactins demonstrate significant anti-inflammatory activities. For example, 7,13-epoxyl-macrolactin A exhibits potent inhibitory effects on the expression of inducible nitric oxide and cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . This compound significantly inhibits the mRNA expressions of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . The presence of an epoxy ring in this compound appears to be crucial for its enhanced anti-inflammatory activity compared to other macrolactins .

Other Biological Activities

Beyond antimicrobial and anti-inflammatory properties, macrolactins have been reported to possess antiviral, anticancer, and anti-angiogenic activities . These diverse pharmacological properties make macrolactins promising candidates for drug development.

Mechanism of Action

Antibacterial Mechanism

The antibacterial mechanism of Macrolactin XY against E. faecalis has been investigated in detail. The compound appears to disrupt bacterial cell membrane integrity and permeability . Additionally, it inhibits the expression of genes associated with bacterial energy metabolism .

Membrane Effects

Studies on Macrolactin XY have demonstrated that it significantly decreases bacterial membrane potential as its concentration approaches the MIC level . This effect is statistically significant (p < 0.0001) compared to control groups, indicating that the compound specifically targets bacterial membrane potential, thereby affecting metabolic activity .

Cell Membrane Integrity

Treatment with Macrolactin XY leads to a significant increase (p < 0.05) in nucleic acid content (measured as OD260nm) over time, peaking at 0.563 in the 16th hour of treatment . This increase in nucleic acid release is indicative of compromised cell membrane integrity.

Structure-Activity Relationships

Key Structural Features

The structure-activity relationships of macrolactins provide valuable insights into the molecular basis of their biological activities. Analysis of known structure-activity relationships indicates that macrolactins generally exhibit strong antibacterial activity when the C-15 position is linked to a hydroxyl group . Interestingly, in Macrolactin XY, the presence of a methoxyl group at the C-15 position appears to enhance antibacterial activity, particularly against E. faecalis . This suggests that the C-15 position represents a crucial active site for the antibacterial activity of macrolactins.

Comparative Activity

Table 1: Comparative Antimicrobial Activity of Selected Macrolactins

| Compound | MIC against E. faecalis (μg/mL) | MBC against E. faecalis (μg/mL) | Structural Distinction |

|---|---|---|---|

| Macrolactin XY | 3 | 12 | Methoxyl at C-15 |

| Macrolactin F | ≥3 | >12 | Hydroxyl at C-15 |

| Macrolactin A | ≥3 | >12 | Hydroxyl at C-15 |

Note: Table constructed based on data from the available search results .

For anti-inflammatory activity, the presence of specific structural elements, such as an epoxy ring in 7,13-epoxyl-macrolactin A, appears to significantly enhance activity . This compound demonstrates more potent inhibitory effects on the expression of inflammatory mediators compared to other macrolactins without this structural feature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume